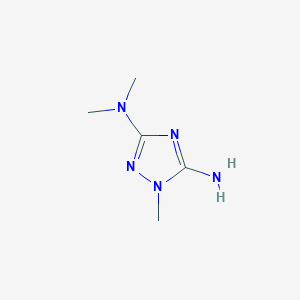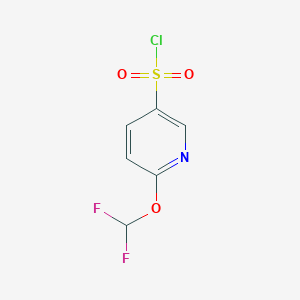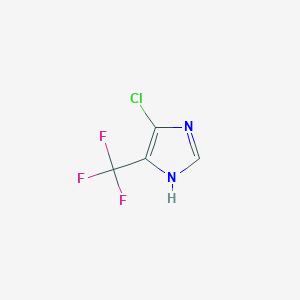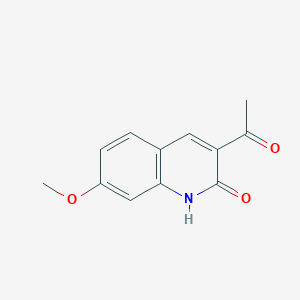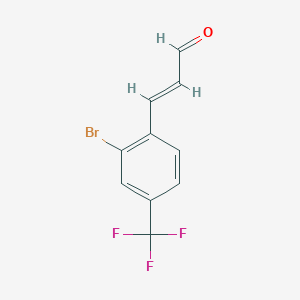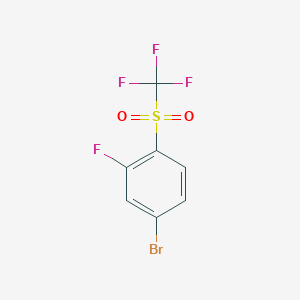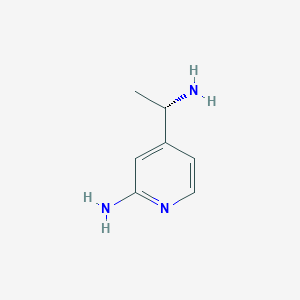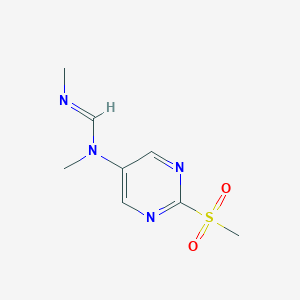
(R)-1-(2,3-Dihydroxypropyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-(2,3-Dihydroxypropyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a complex organic compound with a unique structure that includes a dihydroxypropyl group, a methyl group, and a tetrahydropyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2,3-Dihydroxypropyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of a suitable precursor with reagents that introduce the dihydroxypropyl and methyl groups, followed by cyclization to form the tetrahydropyrimidine ring. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The industrial methods aim to produce the compound in large quantities while maintaining high purity and consistency.
化学反応の分析
Types of Reactions
®-1-(2,3-Dihydroxypropyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The dihydroxypropyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carbonitrile group can be reduced to form amines.
Substitution: The hydrogen atoms on the tetrahydropyrimidine ring can be substituted with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dihydroxypropyl group can yield aldehydes or ketones, while reduction of the carbonitrile group can produce primary amines.
科学的研究の応用
Chemistry
In chemistry, ®-1-(2,3-Dihydroxypropyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its ability to undergo specific chemical transformations makes it a useful tool for probing biological systems.
Medicine
In medicine, ®-1-(2,3-Dihydroxypropyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile has potential applications as a pharmaceutical intermediate. Its unique structure may contribute to the development of new drugs with specific biological activities.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its versatility in chemical reactions makes it valuable for manufacturing processes that require precise control over molecular structure.
作用機序
The mechanism of action of ®-1-(2,3-Dihydroxypropyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets. The dihydroxypropyl group can form hydrogen bonds with enzymes or receptors, while the tetrahydropyrimidine ring can participate in π-π interactions. These interactions can modulate the activity of biological pathways, leading to specific physiological effects.
類似化合物との比較
Similar Compounds
®-2,3-Dihydroxypropyl stearate: This compound shares the dihydroxypropyl group but differs in the rest of its structure.
Histodenz™: A compound with similar dihydroxypropyl groups used in density gradient media.
Uniqueness
®-1-(2,3-Dihydroxypropyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is unique due to its combination of functional groups and ring structure. This uniqueness allows it to participate in a wide range of chemical reactions and biological interactions, making it a valuable compound in various fields of research.
特性
分子式 |
C9H11N3O4 |
|---|---|
分子量 |
225.20 g/mol |
IUPAC名 |
1-[(2R)-2,3-dihydroxypropyl]-3-methyl-2,4-dioxopyrimidine-5-carbonitrile |
InChI |
InChI=1S/C9H11N3O4/c1-11-8(15)6(2-10)3-12(9(11)16)4-7(14)5-13/h3,7,13-14H,4-5H2,1H3/t7-/m1/s1 |
InChIキー |
XKDHKDKENLDHMD-SSDOTTSWSA-N |
異性体SMILES |
CN1C(=O)C(=CN(C1=O)C[C@H](CO)O)C#N |
正規SMILES |
CN1C(=O)C(=CN(C1=O)CC(CO)O)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[1-(Phenylsulfonyl)indole-2-YL]ethanol](/img/structure/B13121880.png)
